molecular formula C8H19O3P B3053066 Diethyl isobutylphosphonate CAS No. 50655-63-5

Diethyl isobutylphosphonate

Cat. No.: B3053066
CAS No.: 50655-63-5
M. Wt: 194.21 g/mol
InChI Key: KWVBQQBRIUYFSW-UHFFFAOYSA-N
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Description

Diethyl isobutylphosphonate is an organophosphorus compound with the chemical formula C8H19O3P It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl isobutylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For example, diethyl phosphite can react with isobutyl bromide under reflux conditions to yield this compound. The reaction typically requires a solvent such as toluene and a catalyst like sodium iodide to proceed efficiently .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial methods often employ advanced catalysts and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Diethyl isobutylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diethyl phosphonate, while substitution reactions can produce a variety of phosphonate esters .

Scientific Research Applications

Diethyl isobutylphosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: It serves as a precursor for the synthesis of biologically active phosphonates, which have potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing into its use in drug development, particularly for its potential to inhibit certain enzymes involved in disease pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • Diethyl methylphosphonate
  • Diethyl chloromethylphosphonate
  • Diethyl benzylphosphonate

Comparison

Diethyl isobutylphosphonate is unique due to its isobutyl group, which imparts different steric and electronic properties compared to other phosphonates. This can influence its reactivity and the types of reactions it undergoes. For example, the bulkier isobutyl group may hinder certain reactions, making it less reactive than diethyl methylphosphonate but potentially more selective in its interactions .

Properties

IUPAC Name

1-diethoxyphosphoryl-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVBQQBRIUYFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348592
Record name diethyl isobutylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50655-63-5
Record name diethyl isobutylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 10-liter flask with stirrer, internal thermometer, reflux condenser (-80° C.) and a cooled dropping funnel, 2070 g of diethylphosphite is heated to 150° C. Then over a period of about 90 minutes a mixture of 2070 g of diethylphosphite, 1680 g of isobutene and 44 g of ditertiarybutyl peroxide is added drop by drop. The reaction heat that develops is removed by external cooling. Then heating at 150° C. continues for about 30 minutes. Vacuum distillation through a 12-tray column delivers an 81% yield of pure product.
Quantity
2070 g
Type
reactant
Reaction Step One
Quantity
2070 g
Type
reactant
Reaction Step Two
Quantity
1680 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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